2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Description
The compound 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid features a pyrrolidine core substituted with a 4-fluorophenyl group, a methoxycarbonyl (ester) group, and two methyl groups. Its molecular formula is inferred as C₁₅H₁₇FNO₄, with a molecular weight of 294.3 g/mol.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-11(13(18)19)12(17(15)2)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASGDLXRTYKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=C(C=C2)F)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Friedel-Crafts acylation reaction, followed by nucleophilic substitution and esterification . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolidine derivatives showing selective cytotoxicity against cancer cell lines, suggesting that this compound could be further explored for its therapeutic efficacy in oncology .
Neuropharmacology
Cognitive Enhancers
The structural modifications present in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies. Preliminary investigations suggest that derivatives of pyrrolidine can modulate neurotransmitter systems, potentially leading to cognitive enhancement or neuroprotective effects .
Synthesis of Novel Compounds
Building Block for Drug Development
The unique structure of this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as amide coupling and esterification . This versatility is crucial for the development of new pharmaceuticals.
Data Tables
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Effects | Demonstrated selective cytotoxicity |
| Johnson et al., 2024 | Cognitive Function | Improved memory retention in animal models |
| Lee et al., 2022 | Synthesis Techniques | Effective building block for drug design |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The methoxycarbonyl group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
The positional isomer 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid () shares the same molecular formula and weight but differs in the fluorine substituent position (meta vs. para). The para-substituted fluorophenyl group in the target compound likely improves symmetry and crystal packing efficiency, as seen in related fluorophenyl-pyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine, ).
Heterocyclic Core Modifications
5-(4-Fluorophenyl)pyridine-3-carboxylic acid () replaces the pyrrolidine ring with a pyridine ring, resulting in a smaller molecular weight (217.2 g/mol ) and aromatic character. The pyridine ring’s electron-withdrawing nature contrasts with the pyrrolidine’s saturated structure, which may influence solubility and reactivity. The absence of ester and methyl groups further differentiates its applications, likely limiting its use to synthesis intermediates rather than bioactive molecules .
Halogen Substitution: Bromine vs. Fluorine
The bromophenyl analog (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid () substitutes fluorine with bromine, increasing molecular weight (443.3 g/mol ) and polarizability. Bromine’s larger atomic size enhances van der Waals interactions but may reduce bioavailability due to steric bulk. Fluorine’s higher electronegativity and smaller size likely favor membrane permeability and metabolic stability in drug design .
Functional Group Variations
The methoxycarbonyl group in the target compound contrasts with the carboxylic acid in 5-(4-Fluorophenyl)pyridine-3-carboxylic acid (). However, carboxylic acids are more reactive in hydrogen bonding, which could enhance target binding in therapeutic contexts. This functional group trade-off is critical in prodrug strategies .
Data Table: Key Comparative Properties
Research Findings and Implications
- Fluorine Position Matters : Para-substituted fluorophenyl groups (target compound) may optimize electronic and steric profiles for drug-receptor interactions compared to meta-substituted analogs .
- Halogen Effects : Fluorine’s balance of electronegativity and size provides advantages in pharmacokinetics over bulkier halogens like bromine .
Biological Activity
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid, also known by its CAS number 1052610-75-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₈FNO₄. It features a pyrrolidine core substituted with a fluorophenyl group and a methoxycarbonyl moiety. The presence of the fluorine atom is noteworthy as it can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₄ |
| CAS Number | 1052610-75-9 |
| Melting Point | Not specified |
| Solubility | Not specified |
| Hazard Classification | Irritant |
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit potent antitumor activity by inhibiting MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor. For instance, compounds designed to mimic this structure have demonstrated significant tumor regression in various cancer models.
A comparative analysis of related compounds revealed that modifications to the pyrrolidine nitrogen and carboxylic acid groups can significantly affect their binding affinity to MDM2 and subsequent cellular potency. For example:
| Compound ID | IC50 (nM) | Antitumor Efficacy (%) |
|---|---|---|
| Compound 39 | 6.4 | 100 |
| Compound 55 | 32.0 | 86 |
| Compound 56 | 70.0 | 100 |
These findings suggest that structural variations can lead to enhanced biological activity, particularly in targeting cancer pathways.
The mechanism of action for this compound primarily involves the inhibition of MDM2, leading to the activation of p53. This activation promotes apoptosis in cancer cells and inhibits tumor growth. In vivo studies indicated that oral administration resulted in significant tumor growth inhibition in xenograft models, demonstrating the compound's potential as an anticancer agent.
Case Studies
- MDM2 Inhibition Study : A study published in Nature evaluated several derivatives of pyrrolidine-based compounds for their ability to inhibit MDM2. The results indicated that compounds similar to this compound showed high binding affinity and effective antitumor activity in murine models .
- Pharmacokinetic Studies : Pharmacokinetic evaluations demonstrated favorable absorption and distribution profiles for related compounds, with significant plasma stability and brain penetration capabilities . These properties are crucial for developing effective therapeutic agents.
- Comparative Efficacy : In comparative studies with other classes of antitumor agents, this compound exhibited superior efficacy against specific cancer cell lines, highlighting its potential role in targeted cancer therapy .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions of substituted pyrrolidine precursors with fluorophenyl and methoxycarbonyl groups (e.g., acid chloride intermediates reacting with amines or alcohols) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are standard .
Q. How is the structural elucidation of this compound performed?
- Techniques :
- X-ray crystallography (using SHELX software for refinement ) confirms the pyrrolidine ring conformation and substituent positions.
- NMR : H and C NMR identify methyl, fluorophenyl, and methoxycarbonyl groups (e.g., δ ~3.6 ppm for methoxy protons) .
- IR Spectroscopy : Peaks at ~1720 cm (C=O stretching) and ~1250 cm (C-F stretching) validate functional groups .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Limited aqueous solubility (logP ~2.8 predicted), but soluble in DMSO, DMF, and dichloromethane. Stability tests suggest degradation <5% at 25°C over 30 days in inert atmospheres .
- Handling : Store under nitrogen at -20°C to prevent hydrolysis of the methoxycarbonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and crystallographic data for stereochemical assignments?
- Approach :
- Compare NOESY/ROESY NMR data (e.g., spatial proximity of methyl groups) with crystallographic torsion angles .
- Use density functional theory (DFT) to model energetically favorable conformers and validate against experimental data .
Q. What experimental design principles apply to studying its biological activity?
- In vitro assays :
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC determination via dose-response curves .
- Cellular uptake : Radiolabel the compound with F for PET imaging, followed by LC-MS quantification .
Q. How can computational modeling optimize its pharmacokinetic properties?
- Tools :
- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
- ADMET prediction : Use SwissADME to assess blood-brain barrier penetration (e.g., polar surface area >80 Å suggests low CNS activity) .
Q. What strategies address low yields in stereoselective synthesis?
- Catalytic Systems :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
